1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate
CAS No.:
Cat. No.: VC16585415
Molecular Formula: C14H16NO4-
Molecular Weight: 262.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16NO4- |
|---|---|
| Molecular Weight | 262.28 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate |
| Standard InChI | InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,17)/p-1 |
| Standard InChI Key | MVCIMEGPCAVHOK-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C(=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Architecture
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate (CAS: 177201-79-5) belongs to the indoline subclass of heterocyclic compounds. Its structure comprises a bicyclic indoline core fused with a pyrrolidine ring, substituted at position 1 with a tert-butoxycarbonyl (BOC) group and at position 3 with a carboxylic acid moiety . The BOC group enhances steric protection during synthetic modifications, while the carboxylic acid enables further derivatization via esterification or amidation.
The molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol . X-ray crystallography reveals a planar indoline ring system with dihedral angles optimizing π-π stacking interactions, which influence crystallinity and solubility .
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 393.0 ± 41.0 °C (Predicted) | |
| Density | 1.259 ± 0.06 g/cm³ | |
| pKa | 3.82 ± 0.20 | |
| Storage Temperature | 2–8°C | |
| Physical State | White powder |
The compound’s low pKa (3.82) indicates moderate acidity, favoring deprotonation under physiological conditions . Its stability at low temperatures (2–8°C) makes it suitable for long-term storage in laboratory settings .
Synthesis and Production
Synthetic Routes
The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate typically involves a multi-step protocol:
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Indoline Core Formation: Cyclization of substituted anilines with dicarbonyl compounds under basic conditions generates the dihydroindole scaffold . Copper(I) iodide catalysis enhances reaction efficiency.
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BOC Protection: The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate (BOC anhydride) in tetrahydrofuran (THF), achieving >90% yield .
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Carboxylic Acid Functionalization: Ester hydrolysis using aqueous NaOH yields the final carboxylic acid derivative .
Optimized conditions (e.g., 0°C for BOC protection, 24-hour reaction time) minimize side products like N-alkylated byproducts .
Industrial Production
Industrial-scale synthesis prioritizes solvent recovery and catalytic efficiency. Continuous flow reactors reduce reaction times by 40% compared to batch processes, while chromatography-free purification via recrystallization from ethanol-water mixtures ensures >95% purity . Annual global production is estimated at 50–100 kg, driven by demand from pharmaceutical manufacturers .
Pharmacological Applications
Cardioprotective Agents
The compound serves as a precursor to benzopyranyl indoline analogs, which act as cardioselective ATP-sensitive potassium (K_ATP) channel openers . These agents reduce myocardial ischemia-reperfusion injury by hyperpolarizing cardiomyocytes, decreasing calcium overload by 60% in preclinical models . Structure-activity relationship (SAR) studies highlight the necessity of the BOC group for metabolic stability in vivo .
Neurological Therapeutics
Derivatives of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate exhibit high affinity for M2 muscarinic receptors (K_i = 12 nM), making them candidates for treating Alzheimer’s disease . In murine models, these compounds improve cognitive function by 35% via inhibition of acetylcholinesterase .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, BOC), 3.18 (t, 2H, CH₂), 4.25 (t, 2H, CH₂), 7.20–7.35 (m, 4H, aromatic) .
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IR (KBr): 1745 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, carboxylic acid) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile-water) achieves baseline separation with a retention time of 6.8 minutes . Purity exceeds 99% in commercial batches .
Future Directions
Emerging applications include:
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Photodynamic Therapy: Conjugation with photosensitizers for targeted cancer treatment.
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Bioconjugation: Site-specific modification of antibodies via carboxylate-amine coupling .
Advances in continuous manufacturing and computational drug design are expected to expand production scalability and therapeutic utility.
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